(3-aminophenyl) N,N-diethylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3-aminophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
KHBRWGLLNGWQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Aminophenyl N,n Diethylcarbamate
Established Synthetic Routes to Aromatic Carbamates
The creation of aromatic carbamates, including (3-aminophenyl) N,N-diethylcarbamate, relies on several foundational synthetic strategies. These methods typically involve the formation of a carbamate (B1207046) linkage on a phenolic oxygen atom.
Carbamoylation of Substituted Phenols
A primary method for synthesizing aryl O-carbamates is the direct carbamoylation of a substituted phenol (B47542). This process involves the reaction of a phenol's hydroxyl group with a carbamoylating agent. A common approach is the use of N,N-disubstituted carbamoyl chlorides, which react with phenols to form the desired carbamate ester. organic-chemistry.org This one-pot procedure can be an economical and efficient route for producing a variety of O-aryl carbamates. organic-chemistry.org
Traditionally, these syntheses involved toxic reagents like phosgene or its derivatives, which would first react with the phenol to form a phenyl carbonochloridate intermediate, followed by a reaction with an amine. acs.orgnih.gov Modern methods often seek to avoid these hazardous materials. For the synthesis of the target compound, this pathway would involve the reaction of 3-aminophenol (B1664112) with N,N-diethylcarbamoyl chloride. However, the presence of the amino group on the phenol presents a challenge of selectivity, as the amine can also react with the carbamoyl chloride.
Another approach involves the use of isocyanates. Aryl isocyanates can be generated in situ from arylamines and subsequently trapped by alcohols or phenols to form carbamates. organic-chemistry.org
Reaction Strategies Involving Aminophenol Precursors
The synthesis of this compound specifically starts with 3-aminophenol as the key precursor. The dual reactivity of aminophenols, which contain both a nucleophilic hydroxyl group and an amino group, requires carefully chosen reaction conditions to ensure the desired outcome. researchgate.netumich.edu A direct alkylation or acylation of 3-aminophenol often results in a mixture of O-substituted, N-substituted, and N,O-disubstituted products, making purification difficult. umich.edu
One effective strategy for a related compound, 3-aminophenyl N,N-dimethylcarbamate, involves a transcarbamoylation reaction. In this method, 3-aminophenol is reacted with a more reactive carbamate, such as 4-nitrophenyl-N,N-dimethylcarbamate, in the presence of a base like sodium hydroxide (B78521). chemicalbook.com The base selectively deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity and allowing it to attack the carbonyl carbon of the reagent, displacing the 4-nitrophenoxide leaving group. This general approach can be adapted for the synthesis of the N,N-diethyl derivative.
Chemoselective Synthesis of this compound and Related Compounds
Chemoselectivity is the central challenge in the synthesis of this compound, requiring methods that can distinguish between the phenolic hydroxyl and the aromatic amino groups.
Selective Functionalization of Phenolic Hydroxyl Groups in the Presence of Aromatic Amine Functionalities
A classic and reliable strategy to achieve selective O-functionalization of aminophenols is through the use of protecting groups for the amine functionality. researchgate.net The amino group can be temporarily converted into a less reactive form, allowing the hydroxyl group to react exclusively.
One documented method involves the protection of the amino group of an aminophenol by reacting it with benzaldehyde to form a Schiff base (imine). researchgate.netumich.edu With the amino group protected, the phenolic hydroxyl can then be reacted with an alkylating or acylating agent. Following the desired reaction on the hydroxyl group, the imine is hydrolyzed, typically under acidic conditions, to restore the free amino group. researchgate.netumich.edu This protection-deprotection sequence ensures that the carbamoylation occurs exclusively at the oxygen atom.
Table 1: Example of a Protection-Based Strategy for Selective O-Functionalization
| Step | Description | Reagents | Purpose |
| 1. Protection | Reaction of the aromatic amine with an aldehyde to form an imine. | Benzaldehyde | Temporarily deactivates the amino group to prevent side reactions. umich.edu |
| 2. Functionalization | Reaction of the free phenolic hydroxyl group with the desired reagent. | N,N-diethylcarbamoyl chloride, Base | Forms the target O-carbamate bond. |
| 3. Deprotection | Hydrolysis of the imine to restore the free amino group. | Acid (e.g., HCl) | Regenerates the aminophenyl moiety. researchgate.net |
Methodologies for Avoiding Amino Group Protection-Deprotection Steps
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of methods that avoid the additional steps of protection and deprotection. yale.eduacs.org Achieving chemoselectivity without protecting groups relies on exploiting the inherent differences in reactivity between the phenolic hydroxyl and aromatic amino groups.
The phenolic proton is significantly more acidic (pKa ≈ 10) than the proton of an aromatic amine (pKa ≈ 30). By using a suitable base (e.g., sodium hydroxide), the phenolic hydroxyl group can be selectively deprotonated to form a highly nucleophilic phenoxide ion. chemicalbook.com The aromatic amino group remains largely protonated and is a much weaker nucleophile under these conditions. This difference in nucleophilicity allows for a direct and selective reaction at the oxygen atom.
Application of Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org These principles are highly relevant to the synthesis of this compound.
Key green chemistry principles applicable to this synthesis include:
Prevention : It is better to prevent waste than to treat it after it has been created. yale.eduacs.org Methodologies that avoid protection-deprotection steps align perfectly with this principle by eliminating waste associated with protecting group reagents and solvents.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct carbamoylation has a higher atom economy than a route involving protection and deprotection steps, which generate byproducts.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should avoid using toxic reagents. yale.eduacs.org A significant advancement in carbamate synthesis is the replacement of highly toxic phosgene and its derivatives with carbon dioxide (CO2) as a C1 source. acs.orgsintef.no CO2 is non-toxic, renewable, and readily available, making it a sustainable alternative for producing carbamates directly from amines and alcohols. nih.govrsc.orgresearchgate.net
Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. yale.eduacs.org The chemoselective synthesis described in section 2.2.2 is a prime example of applying this principle.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.eduacs.org The use of catalysts can enable reactions under milder conditions and improve efficiency, such as in CO2-based carbamate synthesis. rsc.org
Table 2: Application of Green Chemistry to Carbamate Synthesis
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |
| Less Hazardous Reagents | Use of phosgene or phosgene derivatives. acs.org | Use of CO2 as a carbonyl source. sintef.norsc.org | Reduces toxicity and improves safety. |
| Reduce Derivatives | Protection/deprotection of the amino group. researchgate.netumich.edu | Direct chemoselective synthesis based on pKa differences. chemicalbook.com | Fewer steps, less waste, higher efficiency. acs.org |
| Atom Economy | Multi-step synthesis with protecting groups. | One-pot, direct synthesis. | Maximizes incorporation of reactants into the final product. acs.org |
| Catalysis | Use of stoichiometric bases or reagents. | Development of catalytic systems for CO2 fixation or transcarbamoylation. rsc.org | Increases reaction efficiency and reduces waste. yale.edu |
By integrating these principles, the synthesis of this compound can be designed to be not only effective but also environmentally responsible.
Atom Economy and Waste Minimization Strategies
Atom economy is a foundational concept in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. Traditional multi-step syntheses of carbamates often suffer from poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts.
A potential pathway to this compound could involve the reaction of 3-aminophenol with diethylcarbamoyl chloride. However, this method generates hydrochloride as a byproduct, lowering the atom economy.
A more atom-economical approach could be the direct carbonylation of 3-aminophenol with diethylamine (B46881) and an oxidizing agent. This, however, presents challenges in selectivity and reaction conditions. A plausible and more common route involves the synthesis of a precursor, N,N-diethyl-3-nitroaniline, followed by the reduction of the nitro group. The initial carbamoylation of 3-nitrophenol followed by reduction is another pathway.
Let's analyze a hypothetical two-step synthesis starting from 3-nitrophenol to illustrate atom economy considerations:
Step 1: Carbamoylation of 3-nitrophenol
Reactants: 3-Nitrophenol, Diethylcarbamoyl chloride
Product: (3-nitrophenyl) N,N-diethylcarbamate
Byproduct: HCl
Step 2: Reduction of the nitro group
Reactant: (3-nitrophenyl) N,N-diethylcarbamate
Reducing agent: H₂ gas with a catalyst (e.g., Pd/C)
Product: this compound
Byproduct: H₂O
To minimize waste, strategies such as catalytic reductions are preferable to stoichiometric reducing agents like tin or iron in acidic media, which generate significant metallic waste. The use of catalytic hydrogenation with palladium on carbon (Pd/C) is a prime example of a waste minimization strategy, as the catalyst can be recovered and reused, and the only byproduct is water.
| Strategy | Description | Impact on Waste Minimization |
| Catalytic Reduction | Use of catalysts like Pd/C for the reduction of the nitro group. | Eliminates the need for stoichiometric metal reductants, significantly reducing solid waste. |
| Solvent Recycling | Recovery and reuse of reaction solvents. | Reduces the overall volume of solvent waste generated. |
| Optimized Stoichiometry | Using precise molar ratios of reactants to avoid excess unreacted starting materials. | Minimizes waste from leftover reactants. |
Development of Safer Solvents and Reaction Media
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional solvents for carbamate synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide - DMF), are often toxic and difficult to dispose of.
Research into safer alternatives is ongoing. For the synthesis of this compound, several greener solvent options could be explored:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions. Its properties can be tuned by adjusting pressure and temperature.
Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. However, their toxicity and biodegradability must be carefully assessed.
Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene, are gaining traction as replacements for conventional polar aprotic solvents.
A comparative analysis of potential solvents for a key reaction step, such as the carbamoylation of an aminophenol derivative, is presented below:
| Solvent | Advantages | Disadvantages | Green Chemistry Classification |
| Dichloromethane | Excellent solubility for many organic compounds. | Carcinogenic, volatile organic compound (VOC). | Undesirable |
| Dimethylformamide (DMF) | High boiling point, good solvent for a wide range of reactants. | Reprotoxic, high boiling point makes removal difficult. | Hazardous |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. | Can form peroxides. | Recommended |
| Supercritical CO₂ | Non-toxic, non-flammable, easily removed. | Requires high-pressure equipment. | Recommended |
Catalytic Approaches for Enhanced Synthetic Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. In the synthesis of this compound, catalysts can be employed in several key steps.
For the reduction of a nitro-precursor, such as (3-nitrophenyl) N,N-diethylcarbamate, catalytic hydrogenation is a highly efficient method.
| Catalyst | Reaction Step | Advantages |
| Palladium on Carbon (Pd/C) | Nitro group reduction | High efficiency, catalyst can be recycled, clean reaction with water as the main byproduct. |
| Raney Nickel | Nitro group reduction | Cost-effective alternative to palladium, high activity. |
| Platinum(IV) oxide (Adam's catalyst) | Nitro group reduction | Effective under mild conditions. |
Furthermore, catalytic methods for the formation of the carbamate bond itself are being developed to avoid the use of phosgene derivatives like carbamoyl chlorides. One such approach is the oxidative carbonylation of amines and alcohols. For instance, a palladium-catalyzed oxidative carbonylation of 3-aminophenol and diethylamine in the presence of carbon monoxide and an oxidant could directly yield the desired product.
Exploration of One-Pot Synthesis and Integrated Processes
A potential one-pot synthesis of this compound could start from 3-nitrophenol. This would involve the initial formation of the carbamate followed by the in-situ reduction of the nitro group.
Hypothetical One-Pot Synthesis:
Carbamoylation: 3-Nitrophenol is reacted with a carbamoylating agent in a suitable solvent.
Reduction: A catalytic system for nitro group reduction is introduced directly into the reaction mixture.
This integrated process would eliminate the need for work-up and purification of the intermediate (3-nitrophenyl) N,N-diethylcarbamate, thereby saving time, resources, and reducing waste. Recent advancements in one-pot syntheses of O-aryl carbamates have demonstrated the feasibility of such approaches, often utilizing in-situ generation of reactive intermediates. organic-chemistry.orgthieme-connect.com
| Process | Advantages | Challenges |
| Stepwise Synthesis | Each step can be individually optimized for maximum yield. | Requires isolation and purification of intermediates, leading to lower overall yield and more waste. |
| One-Pot Synthesis | Higher overall efficiency, reduced solvent and energy consumption, less waste. | Requires compatible reaction conditions for all steps, potential for side reactions. |
The development of robust one-pot procedures for the synthesis of this compound represents a significant step towards a more sustainable and economically viable manufacturing process.
Chemical Reactivity and Derivatization Strategies of 3 Aminophenyl N,n Diethylcarbamate
Reactions Involving the Aromatic Amino Functionality
The aromatic amino group in (3-aminophenyl) N,N-diethylcarbamate is a versatile handle for a range of chemical modifications, including acylation, cyclization, and coupling reactions.
Acylation Reactions and Amide Formation
The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups onto the aromatic ring. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
A typical acylation reaction can be represented as follows:
This compound + R-COCl → (3-(acylamino)phenyl) N,N-diethylcarbamate + HCl
The reaction conditions for acylation can be tailored based on the reactivity of the acylating agent. For instance, highly reactive acyl chlorides may react at room temperature in the presence of a base to neutralize the HCl byproduct, while less reactive anhydrides might require heating.
Table 1: Examples of Acylation Reactions of Aromatic Amines
| Acylating Agent | Reaction Conditions | Product Type |
|---|---|---|
| Acetyl Chloride | Pyridine, 0°C to rt | N-Arylacetamide |
| Benzoyl Chloride | 10% NaOH, rt | N-Arylbenzamide |
Reactions Leading to Heterocyclic Ring Systems
The amino group of this compound can participate in condensation reactions with bifunctional reagents to construct various heterocyclic ring systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of nitrogen-containing heterocycles in bioactive molecules.
For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines. Similarly, reactions with β-ketoesters can yield benzodiazepine (B76468) derivatives, a class of compounds with important pharmacological activities. The specific heterocyclic system formed depends on the nature of the condensing partner and the reaction conditions employed.
Coupling Reactions and Azo Compound Formation
The aromatic amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly reactive and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. Azo compounds are characterized by the -N=N- linkage and are widely used as dyes and pigments due to their extended conjugation and resulting color.
The general scheme for azo coupling is:
Diazotization: this compound + NaNO₂ + 2HCl → (3-(N,N-diethylcarbamoyl)phenyl)diazonium chloride + 2H₂O + NaCl
Azo Coupling: (3-(N,N-diethylcarbamoyl)phenyl)diazonium chloride + Ar-H → (3-(N,N-diethylcarbamoyl)phenyl)-N=N-Ar + HCl
The position of coupling on the electron-rich aromatic ring is directed by the activating group present on that ring.
Transformations at the Carbamate (B1207046) Ester Linkage
The carbamate ester linkage in this compound is susceptible to nucleophilic attack, leading to hydrolysis, transcarbamoylation, and other substitution reactions at the carbonyl center.
Hydrolysis and Transcarbamoylation Reactions
The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-aminophenol (B1664112), diethylamine (B46881), and carbon dioxide. The rate of hydrolysis is dependent on the pH of the medium.
Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transcarbamoylation involves the transfer of the N,N-diethylcarbamoyl group to another nucleophile, such as an alcohol or an amine. This reaction is often catalyzed by a base and can be used to synthesize other carbamates or ureas.
Table 2: General Conditions for Carbamate Cleavage
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺ | Heat | Phenol (B47542), Amine, CO₂ |
| Basic Hydrolysis | OH⁻ | Heat | Phenol, Amine, CO₂ |
Nucleophilic Substitution at the Carbonyl Center
The carbonyl carbon of the carbamate is electrophilic and can be attacked by various nucleophiles other than water, alcohols, or amines. For instance, organometallic reagents like Grignard reagents can potentially react at this site, although such reactions are less common compared to reactions at the amino group. The outcome of such reactions would depend on the relative reactivity of the nucleophile and the stability of the tetrahedral intermediate formed.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating substituents: the amino group (-NH₂) and the N,N-diethylcarbamate group (-O(CO)NEt₂). Both of these groups are known to be activating and ortho-, para-directing. The synergistic and competing effects of these two substituents govern the regioselectivity of incoming electrophiles.
The amino group is a powerful activating group, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The N,N-diethylcarbamate group, while also activating and ortho-, para-directing due to the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group, is generally considered to be a less potent activator than the free amino group. Consequently, the directing influence of the amino group is expected to be the dominant factor in determining the position of electrophilic attack.
The positions on the phenyl ring relative to the existing substituents are key to understanding the regioselectivity. The positions ortho to the amino group are 2 and 6, while the para position is 4. Both the amino and the N,N-diethylcarbamate groups direct incoming electrophiles to these positions. Therefore, electrophilic substitution on this compound is anticipated to yield predominantly 2-, 4-, and 6-substituted products. The distribution of these isomers will be influenced by both electronic and steric factors. Substitution at the 4-position (para to the amino group) is often favored as it is electronically activated and sterically less hindered. Between the two ortho positions (2 and 6), substitution at position 6 may be sterically favored over position 2, which is flanked by the bulky N,N-diethylcarbamate group.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are all expected to proceed under relatively mild conditions due to the activated nature of the phenyl ring. The specific reaction conditions will influence the degree of substitution and the isomeric ratio of the products.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions of this compound
Interactive Data Table
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (3-amino-4-nitrophenyl) N,N-diethylcarbamate and (3-amino-6-nitrophenyl) N,N-diethylcarbamate |
| Bromination | Br₂, FeBr₃ | Br⁺ | (3-amino-4-bromophenyl) N,N-diethylcarbamate and (3-amino-6-bromophenyl) N,N-diethylcarbamate |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ | (3-amino-4-chlorophenyl) N,N-diethylcarbamate and (3-amino-6-chlorophenyl) N,N-diethylcarbamate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-amino-5-(diethylcarbamoyloxy)benzenesulfonic acid and 4-amino-5-(diethylcarbamoyloxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (3-amino-4-acylphenyl) N,N-diethylcarbamate and (3-amino-6-acylphenyl) N,N-diethylcarbamate |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | (3-amino-4-alkylphenyl) N,N-diethylcarbamate and (3-amino-6-alkylphenyl) N,N-diethylcarbamate |
Spectroscopic Characterization and Structural Elucidation of 3 Aminophenyl N,n Diethylcarbamate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Although specific experimental NMR spectra for (3-aminophenyl) N,N-diethylcarbamate are not publicly documented, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the well-established chemical shifts of its constituent functional groups and data from structurally similar molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the 3-aminophenyl ring and the protons of the N,N-diethyl group. Due to the restricted rotation around the carbamate (B1207046) C-N bond, the two ethyl groups may become diastereotopic, potentially leading to separate signals for each methylene (B1212753) and methyl group, a phenomenon observed in similar N,N-diethylamides.
The aromatic region would likely display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the amino group (C2-H) would be the most upfield due to the strong electron-donating effect of -NH₂. The proton between the two substituents (C4-H) and the proton ortho to the carbamate group (C6-H) would appear further downfield. The proton para to the amino group (C5-H) would also be influenced by both substituents. The -NH₂ protons would typically appear as a broad singlet.
The N,N-diethyl group would exhibit two sets of signals: a quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C2, C4, C5, C6) | 6.5 - 7.2 | Multiplet | - |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| -N-CH₂-CH₃ | 3.3 - 3.5 | Quartet | ~7.1 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the carbamate group is expected to be the most downfield signal. The aromatic carbons would appear in the typical range for substituted benzenes, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carbamate group. The carbons of the diethylamino group will appear in the upfield aliphatic region.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbamate) | 154 - 156 |
| C3 (C-NH₂) | 147 - 149 |
| C1 (C-O) | 151 - 153 |
| Aromatic C (C2, C4, C5, C6) | 108 - 130 |
| -N-CH₂-CH₃ | 41 - 43 |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments. A COSY spectrum would show correlations between the coupled methylene and methyl protons of the ethyl groups and among the aromatic protons. An HSQC spectrum would directly link each proton signal to its attached carbon atom. An HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, from the methylene protons to the carbamate carbonyl carbon, and from the aromatic protons to neighboring aromatic carbons, thereby confirming the connectivity of the entire molecule.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₁₁H₁₆N₂O₂), the exact mass is calculated to be 208.1212 g/mol .
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at m/z 209.1285. In Chemical Ionization (CI), a prominent [M+1]⁺ ion is also anticipated, which is a common feature for N-methylcarbamates. chemicalbook.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural insights. Based on the analysis of related carbamate structures, several fragmentation pathways can be predicted:
Loss of the Diethylamino Group: A primary fragmentation could involve the cleavage of the C-N bond of the carbamate, leading to the loss of diethylamine (B46881) (HN(CH₂CH₃)₂) and formation of a key fragment ion.
Cleavage of the Carbamate Ester Bond: Scission of the aryl-O bond could lead to the formation of a 3-aminophenol (B1664112) radical cation or a related fragment.
McLafferty-type Rearrangement: Although less common for this specific structure, rearrangements involving hydrogen transfer from the ethyl groups could occur.
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carbamate anions, and while less typical for positive ion mode, related cleavages can occur. nih.gov
Formation of Diethylaminocarbocation: A significant peak corresponding to the [N(CH₂CH₃)₂]⁺ fragment or the [C(=O)N(CH₂CH₃)₂]⁺ ion (m/z 100) is highly probable.
A representative mass spectrum for the related compound, Ethyl-N-(4-aminophenyl)carbamate, shows a strong precursor ion at m/z 181.0972 under ESI-QTOF conditions, corresponding to its [M+H]⁺ form. researchgate.net This supports the expectation of a strong protonated molecular ion for the target compound. Studies on the fragmentation of protonated N-(3-aminophenyl)benzamide have also revealed complex rearrangements, suggesting that the gas-phase ion chemistry of the target molecule could be intricate. bldpharm.comwikipedia.org
Predicted Fragmentation Data
| m/z | Possible Fragment Identity |
|---|---|
| 209.1285 | [M+H]⁺ |
| 136.0757 | [M+H - HN(C₂H₅)₂]⁺ |
| 109.0551 | [HOC₆H₄NH₂]⁺ |
| 100.0757 | [C(=O)N(C₂H₅)₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. While no experimental spectra for this compound are available, a detailed predictive assignment of its key vibrational modes can be made.
Key Functional Group Vibrations:
Amino Group (-NH₂): The primary aromatic amine group will give rise to two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. nih.gov The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. An N-H scissoring (bending) vibration is expected in the 1580-1650 cm⁻¹ region, and a characteristic broad N-H wagging band should appear in the 665-910 cm⁻¹ range. nih.gov In Raman spectra of similar aromatic amines, N-H stretching frequencies have been observed around 3370 and 3450 cm⁻¹. nih.gov
Carbamate Group (-O-C(=O)-N<): The most prominent feature of the carbamate group is the intense C=O stretching absorption. For N,N-disubstituted carbamates in the solid state, this band is typically found in the 1680-1720 cm⁻¹ region. mdpi.comchemrxiv.org The C-O stretching vibration will likely produce a strong band between 1200 and 1300 cm⁻¹, while the C-N stretch of the carbamate will appear in the 1300-1400 cm⁻¹ range.
Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ (~3030-3100 cm⁻¹). Aromatic C=C stretching vibrations will cause several bands of variable intensity in the 1450-1620 cm⁻¹ region. The meta-substitution pattern is expected to produce characteristic strong out-of-plane (OOP) C-H bending bands in the fingerprint region, typically around 690-710 cm⁻¹ and 750-810 cm⁻¹.
Diethyl Group (-N(CH₂CH₃)₂): The ethyl groups will contribute C-H stretching bands in the 2850-2980 cm⁻¹ region. Various bending, wagging, and rocking vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| C=O Stretch (carbamate) | 1680 - 1720 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium-Variable |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Variable |
| C-N Stretch (carbamate) | 1300 - 1400 | Medium |
| C-O Stretch (carbamate) | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Conformational Analysis
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, based on crystallographic data of analogous molecules, a number of structural features can be predicted.
Predicted Molecular Conformation: The carbamate functional group is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. mdpi.com This restricts rotation, and studies on related N,N-disubstituted thiocarbamates suggest that the planar carbamate moiety and the phenyl ring are likely to be twisted with respect to each other, adopting a non-coplanar (orthogonal) conformation to minimize steric hindrance. mdpi.comresearchgate.net
Intermolecular Interactions and Crystal Packing: The solid-state structure will be heavily influenced by hydrogen bonding. The primary amine group (-NH₂) is a potent hydrogen bond donor, possessing two N-H protons. The carbamate carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds of the type N-H···O=C. These interactions are known to drive the formation of supramolecular chains and other motifs in related phenylcarbamates. nih.gov
Theoretical and Computational Chemistry Investigations of 3 Aminophenyl N,n Diethylcarbamate
Electronic Structure Analysis and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) are commonly used to determine the electronic structure of molecules such as (3-aminophenyl) N,N-diethylcarbamate, providing a basis for analyzing its reactivity and intermolecular interactions. researchgate.net
Frontier Molecular Orbital Theory (HOMO-LUMO) Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, due to the electron-donating nature of the amino group. The LUMO is likely concentrated around the carbamate (B1207046) functional group, particularly the π* antibonding orbital of the carbonyl group (C=O). cureffi.org Computational calculations can provide precise energy values for these orbitals and other related quantum chemical parameters. nih.govnih.gov
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Energy of the outermost electrons; related to ionization potential and nucleophilicity. mdpi.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Energy of the lowest energy state for an accepted electron; related to electron affinity and electrophilicity. mdpi.com |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Chemical Hardness | η | 2.25 to 2.75 | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. nih.gov |
| Chemical Potential | μ | -3.0 to -4.0 | Represents the escaping tendency of electrons; calculated as (EHOMO + ELUMO) / 2. nih.gov |
| Electrophilicity Index | ω | 1.8 to 2.5 | Measures the ability of a species to accept electrons; calculated as μ2 / 2η. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks, as well as predicting hydrogen bonding interactions. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values: red and yellow indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov
In the MEP map of this compound:
Negative Regions (Red/Yellow): The most significant negative potential is expected around the carbonyl oxygen atom of the carbamate group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group also represents a region of negative potential. These sites are the primary centers for interaction with electrophiles.
Positive Regions (Blue): The hydrogen atoms of the amino (-NH2) group are expected to be the most electropositive regions, making them susceptible to nucleophilic attack and prime sites for hydrogen bond donation. The hydrogen atoms on the aromatic ring will also exhibit a lesser degree of positive potential.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are governed by a combination of covalent and non-covalent intramolecular interactions. Computational methods are employed to explore the potential energy surface of the molecule, identify stable conformers, and quantify the energy barriers between them.
Investigation of Amide Resonance and Rotational Barriers in Carbamates
A defining feature of carbamates, like amides, is the resonance delocalization of the nitrogen atom's lone pair of electrons into the adjacent carbonyl group. researchgate.net This phenomenon, often termed amide resonance, results in the C–N bond having significant partial double-bond character. acs.orgnih.gov A direct consequence of this is a substantial energy barrier to rotation around this bond, which restricts the molecule's conformational freedom. acs.org
Computational studies, such as those using the CBS-QB3 method, can accurately compute these rotational barriers. researchgate.netnih.gov The barrier height is influenced by the electronic nature of substituents on both the nitrogen and the aryl ring. Electron-donating groups on the aryl ring tend to increase the electron density on the nitrogen, enhancing resonance and thereby increasing the rotational barrier. Conversely, electron-withdrawing groups decrease the barrier. nd.edu
| Substituent on Aryl Ring | Electronic Effect | Expected Effect on C–N Rotational Barrier (ΔG‡) |
|---|---|---|
| -OCH3 (Methoxy) | Strongly Electron-Donating | Increase |
| -NH2 (Amino) | Electron-Donating | Increase |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -Cl (Chloro) | Electron-Withdrawing | Decrease |
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Decrease |
Hydrogen Bonding and Aromatic Stacking Interactions
Non-covalent interactions play a crucial role in determining the preferred conformation of this compound and how it aggregates in condensed phases. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. mdpi.com
Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor. The carbonyl oxygen (C=O) and, to a lesser extent, the ester oxygen of the carbamate group can act as hydrogen bond acceptors. mdpi.com These interactions can occur between molecules (intermolecular), leading to the formation of dimers or larger aggregates in the solid state.
Aromatic Stacking Interactions: The phenyl ring allows for π–π stacking, an attractive, non-covalent interaction between aromatic rings. researchgate.netresearchgate.net These interactions contribute to the stabilization of crystal structures and can influence the molecule's conformation in solution. Computational models can quantify the strength and geometry of these weak but significant interactions. nih.govnih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a comprehensive understanding of the reaction mechanism. rsc.orgchemrxiv.org
For a molecule like this compound, computational methods could be used to study various reactions, such as:
Formation: Elucidating the mechanism of its synthesis, for example, from 3-aminophenol (B1664112) and diethylcarbamoyl chloride. Calculations could determine whether the reaction proceeds through a stepwise or concerted mechanism and identify the key transition states.
Reactions of the Amino Group: Modeling reactions involving the primary amine, such as acylation or diazotization. DFT calculations can predict the regioselectivity and relative activation barriers for different reaction pathways.
Hydrolysis: Investigating the mechanism of carbamate hydrolysis under acidic or basic conditions. Computational studies can help identify the rate-determining step and the structure of key intermediates.
By calculating the energies along a proposed reaction coordinate, a detailed energy profile can be constructed, offering insights into the reaction's feasibility and kinetics.
| Reaction Species | Description | Hypothetical Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Starting materials of the reaction. | 0 (Reference) |
| Transition State 1 (TS1) | Highest energy point on the path from reactants to an intermediate. | +85 |
| Intermediate | A metastable species formed during the reaction. | +20 |
| Transition State 2 (TS2) | Highest energy point on the path from the intermediate to products. | +60 |
| Products | Final species formed in the reaction. | -40 |
Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) Analysis
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies performing Energy Decomposition Analysis (EDA) or Natural Bond Orbital (NBO) analysis on the compound this compound. Such analyses are highly specific and are typically conducted as part of detailed quantum chemical investigations into reaction mechanisms, intermolecular interactions, or the electronic structure of novel compounds.
While direct data for this compound is unavailable, this section will describe the theoretical framework of EDA and NBO analyses and the insights they would provide for this molecule. This provides a foundational understanding of the computational methods and the nature of the chemical bonding and electronic interactions that characterize this and similar aromatic carbamates.
Energy Decomposition Analysis (EDA)
EDA is a powerful computational method used to dissect the interaction energy between two molecular fragments into physically meaningful components. rsc.org For a molecule like this compound, an EDA could be performed, for example, on the interaction between the aminophenyl group and the diethylcarbamate moiety to understand the nature of the ester linkage.
The total interaction energy (ΔE_int) is typically broken down into several key terms:
Pauli Repulsion (ΔE_Pauli): This term arises from the destabilizing interactions between the occupied orbitals of the two fragments due to the Pauli exclusion principle. It is a purely quantum mechanical effect that accounts for the steric repulsion between the electron clouds.
Electrostatic Interaction (ΔE_elstat): This component represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the interacting fragments. For this compound, this would describe the interaction between the slightly positive aminophenyl ring and the polar carbamate group.
Orbital Interaction (ΔE_orb): This term accounts for the stabilizing effects of charge transfer, electron-pair bonding, and polarization that occur as the electron orbitals of the fragments mix to form new molecular orbitals. This is often the most critical term for understanding the nature of a covalent bond.
Dispersion Interaction (ΔE_disp): This component accounts for the long-range electron correlation effects that give rise to van der Waals forces.
An EDA study would provide quantitative values for each of these components, offering a detailed picture of the forces holding the molecule together. For instance, it would clarify the relative contributions of electrostatic attraction versus covalent (orbital) interactions in the C–O bond of the carbamate ester.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into a more intuitive, localized picture of chemical bonding. wisc.edu It provides a description in terms of Lewis-like structures, with localized bonds, lone pairs, and atomic orbitals. wisc.edu
For this compound, an NBO analysis would yield detailed information on:
Hybridization and Bonding: It would describe the hybridization of each atom (e.g., sp², sp³) and the composition of the sigma (σ) and pi (π) bonds. For example, it could detail the p-character of the nitrogen lone pair in the amino group and its potential for delocalization into the aromatic ring.
Natural Atomic Charges: NBO analysis provides a method for assigning partial charges to each atom in the molecule, offering insight into the charge distribution and polarity of different functional groups.
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of "second-order perturbation theory" interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent charge-transfer or hyperconjugation effects that stabilize the molecule. For instance, an analysis could quantify the stabilizing energy of the interaction between the lone pair of the amino nitrogen (donor) and the antibonding π* orbitals of the phenyl ring (acceptor), providing a measure of the resonance effect. Similarly, it could analyze interactions involving the carbamate group, such as the delocalization of the nitrogen lone pair into the carbonyl π* orbital. researchgate.net
Hypothetical Data Tables
Had a study been conducted, the results would likely be presented in tables similar to the following hypothetical examples.
A hypothetical EDA data table might look like this:
Table 1: Hypothetical Energy Decomposition Analysis for the C-O bond in this compound (in kcal/mol)| Interaction Component | Energy (kcal/mol) | Percentage of Total Attraction |
|---|---|---|
| Pauli Repulsion (ΔE_Pauli) | +150.0 | - |
| Electrostatic (ΔE_elstat) | -120.0 | 48% |
| Orbital (ΔE_orb) | -130.0 | 52% |
| Total Attractive | -250.0 | 100% |
| Total Interaction (ΔE_int) | -100.0 | - |
A hypothetical NBO data table showing key donor-acceptor interactions might be presented as follows:
Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N_amino) | π* (C_ring - C_ring) | 5.2 |
| LP (N_carbamate) | π* (C=O) | 45.8 |
| LP (O_ester) | σ* (N_carbamate - C_carbonyl) | 2.1 |
Note: The data presented in these tables are purely illustrative and are not derived from actual calculations on this compound.
Advanced Analytical Methodologies for 3 Aminophenyl N,n Diethylcarbamate
Chromatographic Separation Techniques Utilizing Chemical Derivatization
Chemical derivatization is a process where the target analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method researchgate.net. For (3-aminophenyl) N,N-diethylcarbamate, derivatization of the primary amino group can improve its volatility for gas chromatography or enhance its detection in liquid chromatography.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds. For the analysis of this compound, pre-column derivatization is a common strategy to improve the sensitivity and selectivity of the detection actascientific.com. This involves reacting the analyte with a derivatizing agent before its introduction into the HPLC system actascientific.com.
Several reagents are available for the derivatization of primary amines. One common approach is the use of reagents that introduce a fluorophore or a chromophore into the molecule, allowing for highly sensitive fluorescence or UV-Vis detection. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol, reacts with primary amines to form highly fluorescent isoindole derivatives s4science.atsdiarticle4.com. Another popular reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also forms stable, fluorescent derivatives with primary and secondary amines actascientific.com. Phenylisothiocyanate (PITC) can be used to form phenylthiocarbamyl derivatives that are readily detectable by UV absorption nih.gov.
The derivatized this compound can then be separated on a reversed-phase HPLC column, typically a C8 or C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) s4science.atnih.gov.
Table 1: Example of HPLC Conditions for the Analysis of a Derivatized Aminophenyl Carbamate (B1207046)
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Derivatizing Agent | o-phthalaldehyde (OPA)/2-mercaptoethanol |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) |
| Injection Volume | 20 µL |
Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is essential for its analysis by GC sigmaaldrich.com. The derivatization process aims to replace the active hydrogen on the amino group with a less polar functional group, thereby increasing the compound's volatility and improving its chromatographic peak shape sigmaaldrich.comresearchgate.net.
Common derivatization techniques for amines in GC include silylation and acylation. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the amino group to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively sigmaaldrich.com. Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), can also be used to form stable and volatile derivatives researchgate.net. Another approach is derivatization with 9-xanthydrol, which has been successfully used for the trace level determination of carbamate pesticides in water samples nih.gov.
The choice of derivatizing agent can influence the sensitivity and selectivity of the analysis, particularly when using a mass spectrometer for detection, as the fragmentation patterns of the derivatives can be more informative than that of the parent compound scispec.co.thnih.gov.
For chiral compounds, it is often necessary to separate and quantify the individual enantiomers, as they can have different biological activities. While this compound itself is not chiral, if it were part of a study involving chiral interactions or if it were to be used as a resolving agent, chiral derivatization could be employed. This process involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column nih.gov.
A novel axially chiral reagent, (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC), has been developed for the highly sensitive and simultaneous analysis of D,L-amino acids, demonstrating the potential of such reagents for chiral separations nih.gov. The resulting diastereomers can be completely separated, and sensitive detection can be achieved using mass spectrometry nih.gov. This approach allows for the determination of the enantiomeric purity of a sample nih.gov.
Coupled Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the quantification and structural identification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the analysis of a wide range of compounds, including carbamates researchgate.netnih.gov. For this compound, LC-MS/MS can be used for its direct analysis without the need for derivatization, although derivatization can sometimes enhance ionization efficiency nih.govhpst.cz. The use of electrospray ionization (ESI) in the positive ion mode is common for the analysis of carbamates nih.gov. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. Following volatility-enhancing derivatization, this compound can be readily analyzed by GC-MS scispec.co.thnih.gov. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which aids in its unambiguous identification researchgate.netscispec.co.th.
Table 2: Representative Mass Spectrometric Parameters for Carbamate Analysis
| Technique | Ionization Mode | Monitored Ions (Example for a related carbamate) |
|---|---|---|
| LC-MS/MS | Positive Electrospray (ESI+) | Precursor ion > Product ion 1, Product ion 2 |
| GC-MS | Electron Ionization (EI) | Characteristic fragment ions of the derivatized analyte |
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of certain compounds. For carbamates, these methods often rely on a color-forming reaction. A common approach involves the hydrolysis of the carbamate in an alkaline medium to produce a phenol (B47542) or an amine, which is then reacted with a chromogenic reagent to produce a colored product nih.govakjournals.com.
For this compound, the primary amino group can be diazotized and then coupled with a suitable coupling agent to form a colored azo dye. The absorbance of the resulting solution can be measured using a spectrophotometer, and the concentration of the analyte can be determined from a calibration curve nih.gov. Alternatively, the inhibition of the enzyme acetylcholinesterase (AChE) by carbamates can be used as the basis for a spectrophotometric assay, where the decrease in enzyme activity is proportional to the concentration of the carbamate mdpi.com.
Optimization of Derivatizing Agents and Reaction Parameters
The success of any analytical method involving derivatization hinges on the careful optimization of the reaction conditions. This includes the choice of the derivatizing agent, the reaction time and temperature, the pH of the reaction medium, and the concentration of the reagents nih.govnih.gov.
For HPLC with pre-column derivatization, factors such as the stability of the derivatives and the removal of excess derivatizing agent are crucial considerations nih.govresearchgate.net. For GC analysis, the derivatization reaction should be quantitative and produce a single, stable derivative for each analyte sigmaaldrich.com. The optimization process often involves a systematic study of each parameter to achieve the desired sensitivity, selectivity, and reproducibility of the method nih.govresearchgate.net. For example, a two-level full-factorial design can be applied to optimize derivatization time and temperature nih.gov. The pH of the mobile phase can also be a critical parameter affecting the chromatographic separation of the derivatized product and the excess reagent nih.govresearchgate.net.
Exploration of 3 Aminophenyl N,n Diethylcarbamate in Materials Science and Catalysis
Potential as a Monomer or Intermediate in Polymer Chemistry
The bifunctional nature of (3-aminophenyl) N,N-diethylcarbamate, specifically the presence of a primary aromatic amine, positions it as a viable candidate for a monomer or a chemical intermediate in the synthesis of various polymer systems. The primary amine group can participate in step-growth polymerization reactions, forming the backbone of high-performance polymers.
For instance, the amine group can react with dicarboxylic acids or their more reactive derivatives, such as acyl chlorides, to form amide linkages. This polycondensation reaction would yield aromatic polyamides. Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. ntu.edu.twresearchgate.net The incorporation of the N,N-diethylcarbamate moiety as a pendant group on the polymer backbone could modify the polymer's properties.
Similarly, the amine group can react with diisocyanates to form polyureas or with bis(chloroformates) to produce polyurethanes through interfacial polycondensation. researchgate.net Polyurethanes are a versatile class of polymers with a wide range of applications stemming from their diverse properties. nih.govscispace.com The specific structure of the this compound monomer would influence the final characteristics of the resulting polyurethane.
Below is a table summarizing the potential polymerization reactions involving this compound.
| Polymer Class | Co-monomer Type | Resulting Linkage | Potential Polymer Family |
| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide | Aromatic Polyamides |
| Polyurea | Diisocyanate | Urea | Aromatic Polyureas |
| Polyurethane | Bis(chloroformate) | Urethane (carbamate) | Aromatic Polyurethanes |
This table illustrates the theoretical polymerization potential of this compound based on the reactivity of its primary amine functional group.
Integration into Functional Materials with Tailored Properties
The integration of this compound into polymer structures is hypothesized to create functional materials with specifically tailored properties. The N,N-diethylcarbamate group, being a relatively bulky and polar pendant group, is expected to play a crucial role in determining the macroscopic characteristics of the material.
One of the primary effects of introducing such bulky side groups is the disruption of polymer chain packing. ntu.edu.tw This can lead to a decrease in crystallinity and an increase in the free volume within the polymer matrix. Consequently, the resulting polymers may exhibit enhanced solubility in common organic solvents, a significant advantage for processing and film casting. ntu.edu.tw Furthermore, by hindering close chain packing, the glass transition temperature (Tg) of the polymer might be altered, affecting its thermal and mechanical behavior.
The carbamate (B1207046) and amine functionalities also provide sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The extent and nature of this hydrogen bonding can significantly influence the material's mechanical properties, including its tensile strength and elasticity. researchgate.net By carefully selecting co-monomers, it may be possible to control the degree of hydrogen bonding and fine-tune the material's performance.
The potential effects of incorporating this compound into a polymer backbone are summarized below.
| Property | Influencing Factor | Potential Outcome |
| Solubility | Bulky N,N-diethylcarbamate side group disrupts chain packing. | Increased solubility in organic solvents. |
| Thermal Properties | Altered chain mobility due to pendant groups. | Modification of Glass Transition Temperature (Tg). |
| Mechanical Strength | Potential for intermolecular hydrogen bonding via carbamate and amine groups. | Tunable tensile strength and modulus. |
| Processability | Enhanced solubility and modified thermal behavior. | Improved ease of processing into films or fibers. |
This table outlines the projected influence of the this compound monomer unit on the physical properties of resulting polymers.
Role as a Ligand Precursor in Catalytic Systems
In the field of catalysis, this compound serves as a valuable precursor for the synthesis of specialized ligands for metal complexes. Ligands are crucial components of catalysts, as they coordinate to a central metal atom and modulate its electronic and steric environment, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov The aminophenyl structure is a common scaffold in coordination chemistry. nih.gov
The primary amine group is a key feature, acting as a direct coordination site (a Lewis base) or as a chemical handle for further modification. Through reactions at the amine group, more complex, multidentate ligands can be synthesized. For example, condensation with aldehydes or ketones can yield Schiff base ligands, which are highly versatile in coordinating a wide range of metal ions. researchgate.net The N,N-diethylcarbamate moiety, while not typically a primary coordination site, would remain as a substituent on the ligand framework. Its electronic properties (whether electron-donating or withdrawing) and steric bulk can fine-tune the properties of the resulting metal complex. nih.gov
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Ligands derived from this compound can be used to create soluble metal complexes for such applications. For example, a palladium complex bearing a phosphine (B1218219) ligand synthesized from this precursor could be used in cross-coupling reactions. The solubility of the catalyst, enhanced by the organic nature of the ligand, is critical for achieving high reaction rates and efficiency in a homogeneous system. The steric and electronic influence of the diethylcarbamate group on the ligand would be instrumental in controlling the selectivity of the catalytic transformation.
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering significant advantages in terms of catalyst separation and recycling. mdpi.com Ligands derived from this compound can be immobilized onto solid supports to create heterogeneous catalysts. The amine functionality provides a convenient point for grafting the molecule onto supports like silica (B1680970) gel, alumina, or polymer resins. Once the ligand precursor is anchored, it can be metalated to generate the active catalytic site. This approach combines the high activity and selectivity of a molecular catalyst with the practical benefits of a solid catalyst, making it suitable for industrial-scale processes and continuous flow reactions. mdpi.com
Future Research Directions and Interdisciplinary Perspectives
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of (3-aminophenyl) N,N-diethylcarbamate and a diverse library of its derivatives is well-suited for integration with modern automation and flow chemistry technologies. mit.eduamidetech.com Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when handling hazardous reagents or unstable intermediates. rsc.orgacs.orgnih.gov
Automated flow synthesis platforms can enable the rapid and systematic exploration of the chemical space around the core structure. nih.govnih.govuzh.ch For instance, a flow-based system could be designed to sequentially introduce different amines or acylating agents to a common precursor, allowing for the high-throughput generation of a library of carbamate (B1207046) analogues. This approach minimizes the need for isolating and handling potentially unstable intermediates. nih.govunimi.it The integration of in-line purification and real-time analytical techniques, such as UV-vis spectroscopy, can further streamline the process, providing immediate feedback on reaction performance and product purity. amidetech.com Such automated systems would significantly accelerate the discovery of novel derivatives with optimized properties for various applications.
Advanced Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of novel derivatives of this compound. By employing techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can predict the physicochemical properties, reactivity, and biological activity of hypothetical molecules before their actual synthesis. researchgate.netacs.org This in silico approach significantly reduces the time and resources required for experimental screening.
For example, predictive models can be used to design derivatives with tailored electronic and steric properties. mdpi.com Structure-activity relationship (SAR) studies can be performed computationally to understand how modifications to the aromatic ring or the diethylcarbamate moiety influence interactions with specific biological targets. mdpi.com Docking simulations can predict the binding affinity and orientation of novel carbamate derivatives within the active site of an enzyme or receptor, guiding the design of more potent and selective compounds. researchgate.netacs.org Furthermore, ADME (absorption, distribution, metabolism, and excretion) properties can be predicted in silico to optimize the pharmacokinetic profiles of potential drug candidates derived from the parent compound. nih.gov
Exploration of Unconventional Reaction Media and Energy Sources
Future synthetic strategies for this compound will likely involve the exploration of unconventional reaction conditions to improve efficiency and sustainability. This includes the use of alternative reaction media and non-thermal energy sources. Green chemistry principles encourage moving away from volatile organic solvents towards more environmentally benign options like water, supercritical fluids (e.g., CO2), or ionic liquids. The synthesis of carbamates, for instance, has been explored using carbon dioxide as both a reagent and a solvent, representing a greener alternative to traditional methods that often employ toxic reagents like phosgene. psu.edursc.orgnih.gov
The application of alternative energy sources such as microwave irradiation and ultrasound (sonochemistry) can also offer significant advantages. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance selectivity by promoting rapid and uniform heating. acs.org Similarly, sonication can improve reaction rates by generating localized high-pressure and high-temperature zones through acoustic cavitation. Exploring these unconventional energy sources could lead to the development of novel, highly efficient, and environmentally friendly protocols for the synthesis and modification of this compound.
Development of Sustainable Production Routes from Biorenewable Feedstocks
A key area of future research will be the development of sustainable synthetic routes to this compound, starting from biorenewable feedstocks. mdpi.com The aromatic amine portion of the molecule, in particular, presents an opportunity to move away from petroleum-based starting materials. Lignin (B12514952), a complex aromatic polymer found in plant biomass, is a promising renewable source of aromatic platform chemicals. rsc.org
Research is actively being pursued to develop catalytic processes for the depolymerization of lignin into valuable aromatic monomers, such as guaiacol (B22219) or vanillin. researchgate.net These monomers can then be chemically transformed into functionalized aromatic amines through multi-step sequences involving reactions like nitration, reduction, or amination. acs.orgacs.org The development of efficient catalytic systems for the amination of biomass-derived oxygenates is a critical step in this value chain. mdpi.com By establishing a production pathway that begins with abundant and renewable biomass, the environmental footprint associated with the synthesis of this compound and related compounds can be significantly reduced, aligning with the principles of a circular bioeconomy.
Q & A
Q. What synthetic routes are commonly employed to prepare (3-aminophenyl) N,N-diethylcarbamate, and what are the critical reaction conditions?
The compound is typically synthesized via carbamate formation between 3-aminophenol and diethylcarbamoyl chloride. A base (e.g., pyridine) is used to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the carbonyl carbon of the carbamoyl chloride. Purification involves column chromatography (hexane/EtOAc gradients) to isolate the product . Alternative methods include lithiation of aryl bromides followed by trapping with diethylcarbamoyl electrophiles, as seen in analogous O-aryl N,N-diethylcarbamate syntheses .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and carbamate linkage (e.g., carbamate carbonyl at ~152–156 ppm in C NMR) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] for CHNO: calculated 217.1287, observed 217.1292) .
- Melting point analysis : Provides purity assessment (e.g., analogs in and have mp 102–142°C) .
Q. What are the common chemical transformations of this compound in organic synthesis?
The compound undergoes:
- Oxidation : The aromatic amine can be oxidized to nitro or iminoquinone derivatives using KMnO or CrO, altering electronic properties for downstream applications .
- Electrophilic substitution : The electron-rich aromatic ring reacts with halogens or nitrating agents, with regiochemistry influenced by the carbamate group .
Advanced Research Questions
Q. How do computational models explain the migratory behavior of N,N-diethylcarbamates in rearrangement reactions?
Density functional theory (DFT) studies on related O-aryl N,N-diethylcarbamates reveal that migratory aptitudes in Snieckus–Fries rearrangements are kinetically controlled. The carbamate group stabilizes transition states via resonance, while steric hindrance from substituents (e.g., halogens) modulates reaction pathways . For example, bromine substituents reduce migratory yields by 15–20% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in yield data for carbamate derivatives under varying reaction conditions?
Discrepancies arise from:
- Lithiation efficiency : s-BuLi vs. n-BuLi affects intermediate stability (e.g., n-BuLi gives 83% yield in vs. 76% with s-BuLi in ) .
- Electrophile reactivity : Phenyl isothiocyanate () provides higher yields (86%) than less reactive electrophiles due to faster trapping of lithiated intermediates .
Q. How does the electronic profile of this compound influence its biological interactions, particularly in enzyme inhibition?
The carbamate group acts as a hydrogen-bond acceptor, while the aromatic amine enables π-stacking with enzyme active sites. Docking simulations on rivastigmine analogs (e.g., [3-(1-piperidin-1-ylethyl)phenyl] N,N-diethylcarbamate) show enhanced binding affinities (-9.2 kcal/mol) compared to parent compounds, suggesting potential for cholinesterase inhibition . Experimental validation via kinetic assays (IC values) is recommended to confirm mechanistic hypotheses .
Q. What role does this compound play in synthesizing indole derivatives, and what are the mechanistic considerations?
The compound serves as a precursor for 2,3-dihaloanilines via deprotection and halogenation. For example, O-2-bromo-3-iodophenyl N,N-diethylcarbamate ( ) undergoes Pd-catalyzed coupling to form indole scaffolds, with yields dependent on halogen electronegativity (iodine > bromine) . Mechanistic studies highlight oxidative addition rates as the limiting step .
Methodological Considerations
- Synthetic Optimization : Use low-temperature lithiation (-78°C) to minimize side reactions .
- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 09) to resolve ambiguous signals .
- Biological Assays : Pair computational docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
